N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
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Description
Indolin-2-one and 1,2,4-triazole are common motifs in medicinal chemistry, found in a variety of bioactive molecules. They have been incorporated into compounds designed as acetylcholine esterase (AChE) inhibitors and as potent inhibitors against drug-resistant bacteria .
Synthesis Analysis
While the specific synthesis of your compound is not available, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety have been synthesized . The compounds were initially designed as AChE inhibitors based on the structural feature of donepezil .Scientific Research Applications
Antioxidant and Antimicrobial Properties
- A study by Baytas et al. (2012) synthesizes derivatives of 1,2,4-triazole, showing antioxidant effects, including scavenging of DPPH and superoxide radicals, and inhibiting lipid peroxidation. These compounds also demonstrated antimicrobial properties (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Cancer Cell Migration and Growth Inhibition
- Šermukšnytė et al. (2022) investigated 1,2,4-triazole derivatives for their cytotoxic effects on human melanoma, breast cancer, and pancreatic carcinoma cell lines. These compounds showed selectivity towards cancer cells, with certain derivatives exhibiting notable anticancer potential (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Synthesis and Characterization for Potential Therapeutics
- Modi et al. (2011) describe the synthesis of spiro compounds containing 1,2,4-triazole and isatin, characterizing them through various spectral techniques. These compounds were evaluated for their antimicrobial activity, demonstrating potential as therapeutic agents (Modi, Jani, & Patel, 2011).
Antibacterial Activity
- Orsu et al. (2015) synthesized novel indolin-2-one derivatives with 1,2,3-triazole moieties and evaluated their antibacterial activity. Certain compounds exhibited significant antibacterial activity compared to standard drugs (Orsu, Narsimha, & Reddy, 2015).
Antimicrobial Activities of Novel Compounds
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, including Schiff and Mannich bases. The antimicrobial activities of these compounds were screened, showing good to moderate activity against various microorganisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5O2S/c36-28(34-18-17-22-10-5-7-16-26(22)34)20-38-30-33-32-27(35(30)23-12-2-1-3-13-23)19-31-29(37)25-15-8-11-21-9-4-6-14-24(21)25/h1-16H,17-20H2,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCFKRAMNZHMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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